Hetacillin(1-)

Aqueous stability Prodrug hydrolysis Formulation development

Hetacillin(1-) is a semi-synthetic aminopenicillin prodrug undergoing controlled hydrolysis to ampicillin. Its 20-min half-life at pH 6.7 provides an operational window unmatched by ampicillin, enabling precise experimental manipulation before activation. Differential β-lactamase susceptibility enables discrimination of resistance mechanisms. Unique epimerization-dominated alkaline degradation (Ea=21.2 kcal/mol) supports analytical method development. Ideal for stability studies, enzyme kinetics, and prodrug delivery research. ≥98% purity.

Molecular Formula C19H22N3O4S-
Molecular Weight 388.5 g/mol
Cat. No. B1257628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHetacillin(1-)
Molecular FormulaC19H22N3O4S-
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C
InChIInChI=1S/C19H23N3O4S/c1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10/h5-9,11-13,16,20H,1-4H3,(H,25,26)/p-1/t11-,12-,13+,16-/m1/s1
InChIKeyDXVUYOAEDJXBPY-NFFDBFGFSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hetacillin(1-) Procurement Guide: Technical Specifications and Differentiated Value


Hetacillin(1-) (CAS: 3511-16-8) is a semi-synthetic β-lactam antibiotic belonging to the aminopenicillin class. It functions as an inactive prodrug that undergoes rapid hydrolysis in vivo to release ampicillin, the active antibacterial moiety [1]. Structurally, hetacillin is formed via condensation of ampicillin with acetone, creating a 2,2-dimethyl-5-oxo-4-phenylimidazolidine ring system that fundamentally alters its physicochemical and biological properties relative to ampicillin [2]. The compound is supplied as hetacillin potassium salt for pharmaceutical applications and is recognized in authoritative databases including PubChem (CID: 13894), DrugBank (DB00739), and ChEMBL (CHEMBL1201116) [3].

Hetacillin(1-) vs Ampicillin: Why Direct Substitution Compromises Experimental Integrity


Despite hetacillin's ultimate conversion to ampicillin in biological systems, direct substitution of ampicillin for hetacillin in research or industrial contexts is scientifically invalid. Hetacillin exhibits distinct physicochemical properties including aqueous stability profiles [1], differential susceptibility to β-lactamase enzymes [2], and unique pharmacokinetic absorption characteristics [3] that fundamentally alter experimental outcomes. These quantifiable differences preclude simple molar equivalence assumptions and necessitate compound-specific validation when designing stability studies, antimicrobial susceptibility testing, or formulation development protocols.

Hetacillin(1-) Quantified Differentiation: Comparative Evidence for Informed Selection


Aqueous Stability: Hetacillin Half-Life vs Ampicillin at Physiological pH

Hetacillin demonstrates a half-life of 20 minutes at 37°C and pH 6.7, compared to ampicillin which undergoes more rapid degradation under identical conditions [1]. This stability differential is critical for experimental protocols requiring sustained prodrug integrity prior to activation.

Aqueous stability Prodrug hydrolysis Formulation development

β-Lactamase Resistance: Hetacillin vs Ampicillin Susceptibility

In direct comparative assays, hetacillin exhibits significantly reduced susceptibility to penicillinase (β-lactamase) compared to ampicillin [1]. While ampicillin activity is rapidly destroyed in the presence of β-lactamase, hetacillin maintains an inhibitory effect under identical enzymatic conditions [1].

β-lactamase resistance Penicillinase stability Antibiotic susceptibility testing

Peak Serum Concentration and Oral Bioavailability: Hetacillin vs Ampicillin

In crossover pharmacokinetic studies with normal human subjects, the average peak serum concentration and urinary excretion achieved with oral hetacillin were only half (approximately 50%) of those obtained with equivalent oral doses of ampicillin [1]. At 6 and 8 hours post-dose, however, hetacillin concentrations were slightly higher than ampicillin [1].

Pharmacokinetics Oral bioavailability Crossover study

In Vivo Hydrolysis Kinetics: Complete Conversion to Ampicillin in Plasma

Following intravenous administration, hetacillin undergoes rapid and complete hydrolysis to ampicillin in plasma. In normal subjects, 92 ± 8% of an ampicillin dose is excreted renally, and hetacillin can be considered chemotherapeutically equivalent to ampicillin due to this rapid, complete conversion [1].

Pharmacokinetics Prodrug activation Plasma hydrolysis

MIC Profile: Hetacillin Antibacterial Activity vs Ampicillin Against Salmonella

The minimum inhibitory concentration (MIC) of potassium hetacillin against S. typhosa and S. paratyphosa isolates from carriers ranges from 0.39 to 0.78 μg/mL (or 1.56 μg/mL in alternative units), demonstrating an antibacterial spectrum similar to ampicillin [1]. Following oral administration of 500-750 mg, serum levels reach 2-3 μg/mL and biliary levels achieve 4-10 μg/mL [1].

Antibacterial susceptibility MIC determination Typhoid carriers

Alkaline Degradation Pathway: Epimerization vs Hydrolysis Preference

Under alkaline conditions (pH > 9.5), hetacillin degradation proceeds via a complex pathway involving both epimerization to epihetacillin and hydrolysis to ampicillin [1]. The epimerization process follows first-order kinetics with respect to hydroxide ion concentration, with an activation energy of 21.2 kcal/mol [2]. Notably, the β-lactam ring of hetacillin exhibits high resistance to hydroxide ion attack, making epimerization rather than β-lactam hydrolysis the major degradation pathway at elevated pH [2].

Degradation kinetics Epimerization Alkaline stability

Hetacillin(1-) Optimized Application Scenarios Based on Quantified Differentiation Evidence


Aqueous Stability Studies Requiring Controlled Prodrug Activation Windows

For experimental protocols requiring sustained integrity of a prodrug in aqueous buffers prior to deliberate activation, hetacillin's 20-minute half-life at pH 6.7 and 37°C [1] provides a defined window for manipulation and assay setup. This contrasts with ampicillin's more rapid degradation, making hetacillin preferable when a prodrug intermediate must remain intact during sample preparation or incubation steps prior to hydrolysis.

β-Lactamase-Producing Bacterial Strain Characterization

In microbiology laboratories characterizing β-lactamase-producing clinical isolates or engineered strains, hetacillin's differential susceptibility compared to ampicillin [1] enables discrimination between enzyme-mediated resistance mechanisms. The compound's maintained inhibitory effect in the presence of penicillinase, while ampicillin activity is rapidly abolished, provides a functional probe for studying β-lactamase substrate specificity and inhibition kinetics.

Oral Prodrug Pharmacokinetic Modeling in Animal Studies

When designing animal studies to evaluate oral prodrug delivery systems, hetacillin's 50% reduced peak serum concentration and urinary excretion compared to ampicillin [1] serves as a benchmark for assessing formulation improvements. Researchers can quantify whether novel delivery technologies overcome this baseline absorption limitation, providing a validated comparator for formulation development programs.

Alkaline Degradation Pathway and Epimerization Research

For analytical chemistry and stability research focused on alkaline degradation mechanisms of β-lactam antibiotics, hetacillin offers a unique model system where epimerization (activation energy 21.2 kcal/mol [2]) predominates over β-lactam ring hydrolysis [3]. This property makes hetacillin particularly suitable for studying imidazolidine ring chemistry and developing analytical methods for separating epimeric degradation products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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